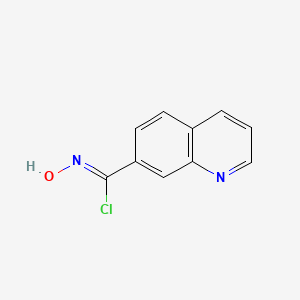
N-Hydroxyquinoline-7-carbimidoyl chloride
Übersicht
Beschreibung
N-Hydroxyquinoline-7-carbimidoyl chloride (NHQC) is a synthetic organic compound that is widely used in scientific research and in a variety of laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 218.23 g/mol and a melting point of 154-156 °C. It is soluble in water, ethanol, and methanol. NHQC is a versatile compound with a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Insights into 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives have been a focal point in medicinal chemistry due to their chromophore properties and ability to detect various metal ions. Their biological activities have drawn attention for the development of target-based drug molecules for several diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds make them potent drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Excited State Hydrogen Atom Transfer
The study of excited-state hydrogen atom transfer in solvent ‘wire’ clusters attached to 7-hydroxyquinoline highlights the importance of these compounds in understanding chemical reactions and potential applications in designing novel photonic and catalytic materials (Manca, Tanner, & Leutwyler, 2005).
Isoquinoline N-oxides Alkaloids
Isoquinoline N-oxides, a class of natural alkaloids, have shown antimicrobial, antibacterial, antitumor, and other activities. Their structure-activity relationships point toward new possible applications, highlighting the role of isoquinoline derivatives as important leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Analytical Methods for Antioxidant Activity
Hydroxyquinolines have been explored in the context of antioxidant activity measurement. Their properties are crucial in understanding the antioxidative potential of compounds, which is important for developing therapeutics aimed at combating oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(7Z)-N-hydroxyquinoline-7-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-4-3-7-2-1-5-12-9(7)6-8/h1-6,14H/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAHFSUXFBZKY-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=NO)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)/C(=N/O)/Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyquinoline-7-carbimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)
![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)

![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)

![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)



![Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B1416888.png)